Superior in Vitro Potency Against T. b. brucei Compared to First-Line Reference Drugs
Antitrypanosomal agent 4 demonstrates a 20- to 180-fold greater potency against the bloodstream form of T. b. brucei compared to established clinical antitrypanosomal drugs. In a direct head-to-head comparison within the same study, compound 19 exhibited an EC50 of 70 nM against T. b. brucei bloodstream forms. In contrast, the reference drugs melarsoprol and eflornithine, which are standard-of-care treatments for human African trypanosomiasis, had EC50 values of 1400 nM and 12,700 nM, respectively, against the same parasite stage and strain in this assay system [1].
| Evidence Dimension | In vitro potency against T. b. brucei bloodstream form |
|---|---|
| Target Compound Data | EC50 = 70 nM (0.07 µM) |
| Comparator Or Baseline | Melarsoprol (EC50 = 1.4 µM) and Eflornithine (EC50 = 12.7 µM) |
| Quantified Difference | 20-fold more potent than melarsoprol; 180-fold more potent than eflornithine |
| Conditions | T. b. brucei bloodstream form (strain Lister 427, VATMITat 1.2) in vitro assay, 72-hour incubation |
Why This Matters
This level of in vitro potency at the early hit-to-lead stage is a strong indicator of potential for lower effective doses and reduced toxicity in subsequent in vivo efficacy models, making it a superior tool compound for target validation and mechanism-of-action studies.
- [1] Fersing C, Boudot C, Castera-Ducros C, Pinault É, Hutter S, et al. 8-Alkynyl-3-nitroimidazopyridines display potent antitrypanosomal activity against both T. b. brucei and cruzi. European Journal of Medicinal Chemistry. 2020;202:112558. View Source
